3-Phenylphthalide
Description
Significance of Phthalide (B148349) Scaffolds in Modern Chemical Synthesis and Medicinal Chemistry
The phthalide framework, a key component of 3-Phenylphthalide, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This is due to its presence in a wide array of biologically active natural products and synthetic compounds. rsc.org Phthalide derivatives have demonstrated a broad spectrum of clinical properties, including anti-platelet, anti-thrombotic, and neuroprotective effects. rsc.orgresearchgate.net For instance, 3-n-butylphthalide is a drug approved for treating ischemic stroke. rsc.org
The phthalide scaffold serves as a versatile building block for synthesizing compounds with diverse therapeutic potential, such as anti-inflammatory, antimicrobial, and antioxidant agents. researchgate.netmedchemexpress.com Its structural features allow for modifications that can modulate biological activity. For example, mycophenolic acid, a phthalide-containing drug, is a potent immunosuppressant used in organ transplantation. rsc.org The ability of the phthalide core to be elaborated into more complex structures makes it a valuable target in the total synthesis of natural products like fuscinarin, which has anti-HIV activity. rsc.org The wide range of pharmacological activities associated with this scaffold continues to drive research into new derivatives. ucl.ac.uk
Historical Context and Evolution of Research on this compound
The synthesis of this compound has been documented for over a century, with early methods establishing foundational routes to its creation. One of the earliest reported syntheses, dating back to 1876, involved the reduction of 2-benzoylbenzoic acid using zinc and hydrochloric acid. wikipedia.org This method was later refined by using acetic acid instead of hydrochloric acid, which reportedly improved the yield to be quantitative. wikipedia.org Another classic approach, published in 1908, utilized the Grignard reaction, where 2-carboxybenzaldehyde (B143210) (in its 3-hydroxyphthalide form) was treated with phenylmagnesium iodide. wikipedia.org
Research in the mid-20th century further explored the reactivity of the 3-position of the phthalide ring. A 1958 study detailed the metalation of this compound using alkali amides, opening avenues for further functionalization at this key position. capes.gov.br A subsequent paper in 1962 focused on the synthesis of various 3-substituted 3-phenylphthalides, expanding the library of derivatives. acs.org These early synthetic explorations laid the groundwork for the compound's later use as a versatile precursor in more complex chemical syntheses. rdd.edu.iq
Current Research Frontiers and Challenges Associated with this compound
Modern research on this compound is focused on leveraging its structure for advanced applications and overcoming existing synthetic limitations. A significant area of investigation is its use as a building block in materials science and complex molecule synthesis. For example, it is a commercially available precursor for creating substituted rubrene (B42821) derivatives, which are of interest for their applications in organic electronics. thieme-connect.com It has also been used in the synthesis of high-performance polymers, such as in the creation of phenylethynyl-terminated polyimides for high-temperature adhesives. mdpi.com
A primary challenge in this compound chemistry is the control of stereochemistry. As a chiral molecule, its conventional synthesis routes produce a racemate, a 50:50 mixture of both enantiomers. wikipedia.org Developing facile, asymmetric syntheses to produce enantiomerically pure or enriched 3-substituted phthalides is a key goal, as different enantiomers of a chiral drug can have vastly different biological activities. lookchem.com To this end, researchers are exploring methods like chemoenzymatic synthesis, which uses enzymes to achieve high stereoselectivity. researchgate.net Furthermore, new synthetic methodologies, such as microwave-assisted synthesis, are being developed to create derivatives in a more environmentally friendly manner with higher yields and shorter reaction times. derpharmachemica.com The ongoing development of novel synthetic routes and the exploration of its utility as a precursor continue to define the current frontiers of this compound research. chembk.comlookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFMIHCARVMICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034942 | |
| Record name | 3-Phenylphthalide | |
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Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-11-8 | |
| Record name | 3-Phenylphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phthalide, 3-phenyl- | |
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| Record name | 3-Phenylphthalide | |
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| Record name | 3-Phenylphthalide | |
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| Record name | 3-phenylphthalide | |
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Advanced Synthetic Methodologies for 3 Phenylphthalide and Its Derivatives
Asymmetric and Stereoselective Synthesis Strategies for 3-Phenylphthalide
The creation of a stereogenic center at the C3 position of the phthalide (B148349) ring is a primary challenge in the synthesis of enantiopure 3-substituted phthalides. Various strategies have been developed to address this, ranging from the use of chiral auxiliaries and catalysts to biocatalytic methods.
Chiral Auxiliary and Ligand-Mediated Asymmetric Induction
Chiral auxiliaries are stereogenic units that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been applied to the synthesis of enantiopure phthalides. One approach involves the enantioresolution of precursor alcohols using a chiral auxiliary. For instance, enantiopure phthalides, including (R)-(-)-3-phenylphthalide, have been synthesized through the resolution of the corresponding precursor alcohols with camphorsultam dichlorophthalic acid as a chiral auxiliary. nih.gov
Another powerful technique is the use of chiral reagents that incorporate the control element directly. An efficient method for preparing 3-arylphthalides involves the intramolecular reduction of a B-(o-benzoylbenzoyloxy)diisopinocampheylborane intermediate. This intermediate is readily formed by treating o-benzoylbenzoic acid with diisopinocampheylborane. This process yields this compound in very high enantiomeric excess (ee) of ≥96%. lookchem.com In contrast, the intermolecular asymmetric reduction of methyl o-(1-oxoalkyl)benzoates with B-chlorodiisopinocampheylborane is highly effective for producing 3-alkylphthalides but is less efficient for 3-arylphthalides like this compound. lookchem.com
| Reagent/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) |
| B-(o-benzoylbenzoyloxy)diisopinocampheylborane | o-Benzoylbenzoic acid | This compound | ≥96% |
| Camphorsultam dichlorophthalic acid | Racemic precursor alcohol | (R)-(-)-3-Phenylphthalide | High (via resolution) |
Biocatalytic and Enzymatic Approaches for Enantiopure this compound Production
Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure compounds. researchgate.net Enzymatic processes, particularly bioreductions, have been successfully employed in the asymmetric synthesis of chiral phthalides. Baker's yeast (Saccharomyces cerevisiae) has proven to be an effective biocatalyst for the stereoselective reduction of ketone precursors. researchgate.net
A notable example is the bioreduction of 2-acetylbenzonitriles, which serves as a key asymmetric step in a straightforward synthesis of (S)-3-methylphthalides. researchgate.net Researchers found that the enzymatic reduction was highly dependent on pH, with acidic conditions being necessary to prevent undesired side reactions. This method, using baker's yeast, proceeds in a highly stereoselective manner, providing access to enantiopure (S)-3-methylphthalides in moderate to excellent yields after simple treatment with aqueous HCl. researchgate.net While this specific example focuses on the 3-methyl derivative, it highlights the potential of enzymatic strategies for the broader class of 3-substituted phthalides.
| Biocatalyst | Substrate | Key Transformation | Product Class | Selectivity |
| Baker's Yeast | 2-Acetylbenzonitriles | Asymmetric bioreduction | (S)-3-Methylphthalides | Highly stereoselective |
Transition Metal-Catalyzed Stereoconvergent Cross-Coupling Reactions
Transition metal catalysis provides powerful tools for forming carbon-carbon bonds. A significant advancement in phthalide synthesis is the development of stereoconvergent cross-coupling reactions, where a racemic starting material is converted into a single enantiomer of the product.
A nickel-catalyzed asymmetric Suzuki-Miyaura cross-coupling has been developed for the synthesis of chiral 3-aryl-phthalides. researchgate.net This reaction couples racemic 3-bromophthalides with arylboronic acids. The process is stereoconvergent, meaning both enantiomers of the starting material are converted into a single, highly enriched enantiomer of the product. researchgate.net The reaction proceeds under mild conditions and demonstrates high enantioselectivities for a wide range of substrates, including those with functional groups like aldehydes, esters, and bromides. Heteroaromatic boronic acids are also suitable coupling partners in this transformation. researchgate.net
| Catalyst System | Reactant 1 (Racemic) | Reactant 2 | Product | Key Feature |
| Nickel / Chiral Ligand | 3-Bromophthalide | Arylboronic acid | Chiral 3-Aryl-phthalide | Stereoconvergent Suzuki-Miyaura Coupling |
Intramolecular Asymmetric Reduction and Cyclization Protocols
Intramolecular reactions often benefit from favorable kinetics and can provide high levels of stereocontrol. The catalytic asymmetric reduction of 2-acylarylcarboxylate compounds, followed by in-situ lactonization, is an efficient strategy for synthesizing chiral phthalides. researchgate.net
One successful approach utilizes a tartaric acid-derived boronic ester, TarB-H, as a chiral mediator for the reduction of a 2-acylarylcarboxylate with sodium borohydride (B1222165). researchgate.net This method has been applied to the synthesis of (R)-3-methylphthalide in moderate yield and high enantiomeric excess. The reaction is convenient as it can be performed in an open flask at room temperature. researchgate.net A closely related and highly effective method for this compound involves the intramolecular reduction of B-(o-benzoylbenzoyloxy)diisopinocampheylborane, which provides the product in ≥96% ee. lookchem.com
Novel Reaction Pathways and Catalytic Systems for this compound Construction
Ongoing research seeks to develop more efficient, atom-economical, and sustainable methods for constructing complex molecules. The use of organocatalysis, particularly with N-Heterocyclic Carbenes (NHCs), represents a significant advance in this area.
N-Heterocyclic Carbene (NHC)-Catalyzed Cyclizations to Phthalides
N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide variety of chemical transformations. scilit.comnih.gov In the context of phthalide synthesis, NHCs have been used to catalyze domino or cascade reactions that efficiently construct the phthalide core.
An efficient NHC-catalyzed domino oxidation/oxa-Michael addition reaction of 2-alkenylbenzaldehydes has been developed to produce 3-substituted phthalides with a stereocenter at the C3-position. scilit.comrsc.org This method demonstrates a broad substrate scope and tolerance for various functional groups. While initial attempts at developing a highly enantioselective version of this specific oxidative cyclization met with only modest success, it established a valuable new pathway. rsc.org The proposed mechanism involves the NHC catalyst attacking the aldehyde to form a Breslow intermediate, which then participates in a cyclization sequence. researchgate.netrsc.org This approach represents a desirable and eco-friendly route to the phthalide motif, particularly when using atmospheric oxygen as the oxidant. rsc.org
| Catalyst | Starting Material | Reaction Type | Product Class |
| N-Heterocyclic Carbene (NHC) | 2-Alkenylbenzaldehydes | Domino Oxidation/Oxa-Michael Addition | 3-Substituted Phthalides |
| N-Heterocyclic Carbene (NHC) | Benzoic acid and o-phthalaldehyde | Acetalization/Cyclization | Phthalidyl Ester |
Reductive Cyclization and Hydroiodination Methodologies
Reductive cyclization of readily available precursors represents a classical and effective strategy for synthesizing this compound. A common approach involves the reduction of the ketone functionality in 2-aroylbenzoic acids or their esters, which is immediately followed by an acid-catalyzed intramolecular cyclization to form the lactone ring. For instance, the use of a modified sodium borohydride reagent system with Amberlyst-15 (H+) for the reduction of ethyl o-benzoylbenzoates, followed by treatment with aqueous HCl, provides 3-arylphthalides in a straightforward cascade reaction.
More advanced reductive cyclization methods aim to achieve enantioselectivity. A notable example is the catalytic asymmetric synthesis using samarium(II) iodide (SmI₂). This method facilitates the reductive cyclization of 2-acylarylcarboxylates, yielding chiral phthalides with high enantiomeric excess when a suitable chiral auxiliary is employed. lookchem.com
A distinct but related strategy is the metal-free reductive hydroiodination of 2-alkynylbenzoates. This one-pot cascade reaction, triggered by an iodine/triphenylphosphine/water (I₂/PPh₃/H₂O) system, proceeds through four sequential processes: desilylation (if applicable), hydroiodination, cyclization, and reduction, to afford a variety of 3-substituted phthalides in excellent yields. researchgate.netacs.org
| Methodology | Precursor | Key Reagents | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Reductive Cyclization | Ethyl o-aroylbenzoates | NaBH₄, Amberlyst-15 (H⁺), HCl | 3-Arylphthalides | Cascade reaction, convenient route. | |
| Asymmetric Reductive Cyclization | 2-Acylarylcarboxylates | SmI₂, Chiral Auxiliary | Chiral Phthalides | Catalytic, highly enantioselective. | lookchem.com |
| Reductive Hydroiodination | 2-Alkynylbenzoates | I₂, PPh₃, H₂O | 3-Substituted Phthalides | Metal-free, one-pot, cascade reaction. | researchgate.net |
C(sp³)-H Lactonization via Photocatalysis and Metal Catalysis
Direct functionalization of C(sp³)–H bonds is a powerful tool in modern synthesis, offering an atom-economical route to complex molecules. This approach has been successfully applied to the synthesis of phthalides.
Visible-light-induced photoredox catalysis enables the direct oxidative lactonization of C(sp³)–H bonds in 2-alkylbenzoic acids. molaid.com This metal-free method often utilizes an organic photocatalyst and molecular oxygen as the terminal oxidant, proceeding under mild, room-temperature conditions to deliver a diverse range of phthalides. molaid.comresearchgate.net The mechanism typically involves hydrogen atom transfer (HAT) from the alkyl group to a photo-excited catalyst.
Metal catalysis provides another avenue for C(sp³)–H lactonization. Copper-catalyzed aerobic C(sp³)–H functionalization of 2-alkylbenzamides proceeds via a 1,5-hydrogen atom transfer of an N-centered radical, generated from the N–H bond, to an ortho-alkyl C–H bond, leading to the formation of benzolactones. researchgate.net Similarly, dual catalysis systems, such as a combination of a Rh(III) complex and an aryl amine, can facilitate the oxidative coupling of aldehydes with directed C–H activation to generate C3-substituted phthalides. researchgate.net
| Catalysis Type | Precursor | Catalyst/Key Reagents | Key Features | Reference |
|---|---|---|---|---|
| Photocatalysis | 2-Alkylbenzoic Acids | Organic Photocatalyst, O₂ | Metal-free, uses visible light, mild conditions. | molaid.comresearchgate.net |
| Metal Catalysis (Copper) | 2-Alkylbenzamides | Copper Catalyst, Air/O₂ | Aerobic oxidation, involves 1,5-hydrogen atom transfer. | researchgate.net |
| Metal Catalysis (Rhodium) | Aldehydes & Benzoic Acids | Rh(III) Complex, Aryl Amine | Dual catalysis, cascade C-H activation-annulation. | researchgate.net |
Wittig Rearrangement Strategies for Phthalide Formation
The nih.govbeilstein-archives.org-Wittig rearrangement, a classic rearrangement of aryl benzyl (B1604629) ethers, has been ingeniously adapted for the synthesis of this compound derivatives. acs.orgnih.gov In this strategy, an N-butyl-2-(benzyloxy)benzamide is treated with a strong base, typically n-butyllithium. The base promotes the rearrangement to form an N-butyl-2-(hydroxy(phenyl)methyl)benzamide intermediate. acs.org This diarylmethanol derivative readily undergoes spontaneous or acid-mediated cyclization to yield the thermodynamically stable this compound product. acs.orgnih.gov The N-butyl amide group is crucial as it acts as an effective promoter for the rearrangement. acs.org This methodology is compatible with various substituents, such as fluoro and methoxy (B1213986) groups, on either aromatic ring, allowing for the synthesis of a library of substituted 3-phenylphthalides. acs.orgnih.gov
| Precursor | Substituent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(Benzyloxy)-N-butylbenzamide | None | This compound | Moderate | acs.org |
| 2-(Benzyloxy)-6-fluoro-N-butylbenzamide | 7-Fluoro | 7-Fluoro-3-phenylphthalide | 27% | acs.orgnih.gov |
| 2-(Benzyloxy)-5-methoxy-N-butylbenzamide | 5-Methoxy | 6-Methoxy-3-phenylphthalide | Moderate | acs.orgnih.gov |
| 2-(Benzyloxy)-4-methoxy-N-butylbenzamide | 4-Methoxy | 5-Methoxy-3-phenylphthalide | Moderate | acs.orgnih.gov |
Electroreductive Coupling Reactions in this compound Synthesis
Electrochemical methods offer a unique approach to bond formation, often under mild conditions and without the need for stoichiometric chemical reductants. The electroreductive coupling of methyl 2-benzoylbenzoate has been shown to produce this compound. nih.govbeilstein-journals.org In this reaction, the simple reduction of the precursor leads directly to the phthalide product in a respectable yield of 42%. nih.govbeilstein-journals.orgresearchgate.net This method stands out for its operational simplicity and directness.
Expanding the scope of electrochemical synthesis, a direct C(sp³)–H lactonization of 2-alkylbenzoic acids has been developed. nih.gov This electro-oxidative method utilizes a graphite (B72142) anode and a hexafluoroisopropanol (HFIP) cosolvent to facilitate the cyclization. The protocol is notable for its broad substrate scope, accommodating primary, secondary, and tertiary C(sp³)–H bonds, and provides a simple, intuitive, and atom-economical route to a wide variety of phthalides with yields up to 92%. nih.gov
| Methodology | Precursor | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Electroreductive Coupling | Methyl 2-benzoylbenzoate | Constant current electrolysis | This compound | 42% | nih.govbeilstein-journals.orgresearchgate.net |
| Electrochemical C(sp³)-H Lactonization | 2-Alkylbenzoic Acids | Graphite anode, DCM/HFIP solvent | Substituted Phthalides | Up to 92% | nih.gov |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances, are increasingly influencing the design of synthetic routes. These principles are highly relevant to the synthesis of this compound.
Solvent-Free Organic Synthesis Techniques for Reduced Environmental Impact
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to chemical waste and environmental pollution. Several solvent-free methods for phthalide synthesis have been reported. One approach involves the condensation of γ-keto acids like 2-benzoylbenzoic acid with phenolic compounds in the presence of a catalytic amount of concentrated sulfuric acid under solvent-free conditions. researchgate.net This method is described as simple, efficient, and environmentally benign. researchgate.net
Microwave irradiation has also been employed to facilitate solvent-free reactions. The coupling of methylenindoline derivatives with 2-formylbenzoic acid derivatives under microwave irradiation proceeds rapidly and efficiently to give 3,3-disubstituted phthalides in excellent yields (80–98%) without the need for a solvent. researchgate.net Furthermore, solvent-free C–O bond formation has been achieved via photoirradiation of solid-state reactants to produce derivatives like 3-(N-methylanilino)-3-phenylphthalide. chemistrydocs.com These techniques not only reduce environmental impact but can also lead to higher reaction rates and simpler product isolation. chemistrydocs.com
Atom Economy and Efficiency in this compound Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. Synthetic routes with high atom economy are inherently "greener" as they generate less waste.
Among the methodologies discussed, direct C–H lactonization strategies exhibit excellent atom economy. nih.gov For example, the electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids is an intramolecular cyclization where all atoms of the precursor are retained in the product, with the only formal loss being two hydrogen atoms. nih.gov Similarly, the reductive cyclization of 2-benzoylbenzoic acid using a reducing agent like NaBH₄ is also highly atom-economical.
Mechanistic Investigations of 3 Phenylphthalide Reactions and Transformations
Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analyses
Kinetic and spectroscopic studies have been instrumental in unraveling the mechanistic details of reactions involving 3-phenylphthalide and its derivatives.
A notable example is the investigation of the alkaline hydrolysis of 3-phenylphthalides. Rate coefficients for the hydrolysis of a series of 3-(3-substituted phenoxy)phthalides, 3-methylphthalides, and 3-phenylphthalides were measured at different temperatures in a dioxane-water mixture. rsc.org The data revealed that the hydrolysis proceeds via a rate-determining attack of the hydroxide (B78521) anion at the carbonyl group, leading to the formation of a tetrahedral intermediate. This is followed by a rapid ring-opening to yield the carboxylate anion of the corresponding acid. rsc.org
The effect of substituents on the phenoxy esters was evaluated using the Hammett equation, which relates reaction rates to substituent constants. rsc.org The activation parameters, including enthalpy and entropy of activation, were also determined, providing further insights into the transition state structure and the influence of steric and polar factors on reactivity. rsc.org
Spectroscopic techniques are also vital in identifying reaction intermediates. For instance, in the photochemical reactions of 3-(amine dithiocarbamyl) phthalides, UV-Vis and IR spectroscopy were used to characterize the products. derpharmachemica.com The IR spectrum of 3-(dimethylamine dithiocarbamyl) phthalide (B148349) showed a characteristic absorption band for the γ-lactone carbonyl group, while the UV spectrum exhibited an absorption maximum indicative of the unsymmetrical phthaloic amine dithiocarbamic anhydride (B1165640) structure. derpharmachemica.com
Furthermore, laser flash photolysis studies on ortho-benzoylbenzaldehyde, a precursor for this compound, have identified transient species such as ketene-enols and biradicals. cdnsciencepub.comresearchgate.net By monitoring the decay kinetics of these intermediates and the growth kinetics of the product, researchers have been able to elucidate the reaction pathway. cdnsciencepub.com For example, the Z ketene-enol was identified as the key intermediate responsible for the formation of this compound in benzene (B151609). cdnsciencepub.comresearchgate.net
Computational Chemistry Applications in Reaction Pathway Analysis
Computational chemistry has emerged as a powerful tool to complement experimental studies by providing detailed insights into reaction pathways, transition states, and the factors governing reactivity and selectivity.
Density Functional Theory (DFT) Studies on Energetics and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. DFT calculations have been employed to study various aspects of this compound chemistry.
For instance, DFT calculations at the B3LYP/6-31+g(d) level of theory were used to study the keto-enol tautomerism of related compounds, providing information on the relative stabilities of the tautomers in the gas phase and in different solvents. orientjchem.org In the context of the electroreductive coupling of 2-acylbenzoates, which can lead to the formation of this compound, DFT calculations were utilized to investigate the reaction mechanism. d-nb.info These calculations helped to elucidate the product selectivity by determining the free energy differences (ΔG) for the cyclization step of an intermediate enolate anion. d-nb.info
Quantum chemical calculations using the B3LYP/6-311+G(d,p) approximation have also been used to determine the electron affinity of model compounds related to poly(diphenylene phthalide). researchgate.net These calculations provided values for vertical, adiabatic, and effective electron affinities, as well as the activation energies for bond cleavage in the phthalide ring of radical anions. researchgate.net Such studies are crucial for understanding the electron-acceptor properties and the behavior of these materials in electronic applications.
Quantum Chemical Modeling of Reactivity and Selectivity
Quantum chemical modeling provides a deeper understanding of the factors that control the reactivity and selectivity of chemical reactions. In the study of the alkaline hydrolysis of various phthalide derivatives, including this compound, the results were discussed in terms of the structure of the transition state and the steric, stereochemical, and polar factors influencing reactivity. rsc.org While the original study relied on experimental data and established physical organic chemistry principles, modern quantum chemical methods can now be used to model these transition states and quantify the energetic contributions of these factors.
For example, in the synthesis of 3-substituted phthalides through an N-heterocyclic carbene (NHC)-catalyzed domino oxidation/oxa-Michael addition reaction, a proposed mechanism involves the sequential oxidation and cyclization of 2-alkenylbenzaldehydes. rsc.org Although the mechanism was initially proposed based on experimental observations, quantum chemical modeling could be employed to calculate the energy profiles of the different possible pathways, including the formation of key intermediates, to validate the proposed mechanism and understand the origins of the observed selectivity.
Stereochemical Control and Diastereoselectivity Mechanisms in this compound Formation and Reactions
The stereochemistry at the C3 position of the phthalide ring is a critical aspect of its chemistry, particularly in the context of its biological activity. Several synthetic strategies have been developed to control the stereochemical outcome of reactions leading to this compound and its derivatives.
One approach involves the use of chiral auxiliaries. For example, the enantioselective synthesis of 3-arylphthalides has been achieved using (S)-1-phenylethylamine as a chiral auxiliary. researchgate.net The reduction of chiral keto amides of 2-aroylbenzoic acids followed by acid-catalyzed lactonization yielded (S)-3-arylphthalides with good enantiomeric excess. researchgate.net
Asymmetric catalysis offers another powerful method for stereochemical control. Nickel-catalyzed tandem addition-cyclization reactions have been developed for the enantioselective synthesis of optically active phthalides. researchgate.net The choice of a suitable bidentate ligand was found to be crucial for achieving high yields and enantioselectivities. researchgate.net Similarly, asymmetric transfer hydrogenation using a Ru complex with a novel diamine ligand has been shown to be highly stereoselective in the reductive cyclization of 2-acylarylcarboxylates to form phthalides. researchgate.net
In the reaction of phthalide anions with imines, the stereochemical outcome is also of significant interest. The condensation of the anion of this compound with 3,4-dihydro-6,7-dimethoxyisoquinoline resulted in the formation of two diastereomeric 8-oxoberbines. cdnsciencepub.com The relative stereochemistry of these products was determined, and it was found that one diastereomer is formed in higher yield. cdnsciencepub.com The reaction of the this compound anion with an acyclic imine also produced a separable mixture of diastereomeric isoquinolones. cdnsciencepub.com Understanding the factors that govern this diastereoselectivity, such as the relative orientation of the reactants in the transition state, is crucial for directing the reaction towards a desired stereoisomer. While the original report focused on product characterization, computational modeling could provide valuable insights into the transition state geometries and the origins of the observed diastereoselectivity.
Reactivity Profiles and Functional Group Transformations of 3 Phenylphthalide
Ring-Opening Reactions of the Phthalide (B148349) Lactone and Subsequent Derivatizations
The lactone ring of 3-phenylphthalide is susceptible to cleavage by nucleophiles, leading to a variety of derivatives. This reactivity is characteristic of cyclic esters.
Alkaline hydrolysis, for instance, involves the rate-determining attack of a hydroxide (B78521) anion at the carbonyl carbon. rsc.org This is followed by a rapid fission of the ester bond, opening the lactone ring to form the carboxylate anion of 2-benzoylbenzoic acid. rsc.org This reaction is a fundamental transformation, demonstrating the electrophilic nature of the carbonyl carbon.
Treatment of this compound with hydrazine (B178648) hydrate (B1144303) under reflux conditions also results in ring-opening. cdnsciencepub.com The initial product is the corresponding hydrazide. However, this intermediate can undergo further transformations. For example, refluxing this compound with 95% hydrazine for an extended period can lead to the formation of 2-amino-3-phenylphthalimidine, albeit in low yield, after subsequent cyclodehydration. cdnsciencepub.com In other studies, the intermediate hydrazide was not isolated, and attempts at purification often led to reconversion back to the starting lactone. cdnsciencepub.com
Reactions with aromatic amines in the presence of 3-chloro-3-phenylphthalide can yield a mixture of products. The amine can attack the tertiary carbon, leading to ring-opened 2-benzoylbenzoic acid arylimines or the ring-closed 3-arylamino-3-phenylphthalides. researchgate.net
Condensation Reactions with Cyclic and Acyclic Imine Derivatives
The anion of this compound, typically generated using a strong base like lithium diisopropylamide (LDA), is a potent nucleophile that can engage in condensation reactions with various electrophiles, including imines. cdnsciencepub.comcdnsciencepub.com These reactions are significant for the construction of complex heterocyclic systems.
The condensation of the this compound anion with both cyclic and acyclic imines has been investigated. cdnsciencepub.comcdnsciencepub.com When reacted with cyclic imines such as 3,4-dihydroisoquinolines, the process leads directly to the formation of the protoberberine ring system, a core structure in a class of isoquinoline (B145761) alkaloids. cdnsciencepub.com This reaction proceeds in a single step to afford 8-oxotetrahydroprotoberberines. cdnsciencepub.com
With acyclic imines, such as 3,4-dimethoxybenzylidenemethylamine, the reaction yields substituted 3,4-dihydro-1(2H)-isoquinolones. cdnsciencepub.comcdnsciencepub.com In these cases, separable mixtures of diastereomeric products are typically formed. cdnsciencepub.com The stereochemical outcome of the reaction with acyclic imines is influenced by the geometry (E/Z configuration) of the imine. cdnsciencepub.com
Carbon-Carbon Bond Formation Strategies at the C3-Position
The hydrogen atom at the C3 position of this compound is acidic and can be removed by a strong base to form a carbanion. This nucleophilic intermediate is central to a variety of carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents at this position. wikipedia.orgresearchgate.netacs.org
Metallation and Alkylation of the 3-Position
The metallation of this compound at its benzylic C3-position is effectively achieved using alkali amides, such as potassium amide or sodium amide, in liquid ammonia (B1221849). researchgate.netacs.org The resulting organometallic intermediate is a powerful nucleophile.
This intermediate can be readily alkylated. For instance, benzylation with benzyl (B1604629) chloride using sodium amide in liquid ammonia proceeds efficiently to furnish 3-benzyl-3-phenylphthalide in good yield. acs.org This reaction demonstrates a straightforward method for creating a quaternary carbon center at the C3 position.
Carbonation and Benzoylation Reactions of Metallated Intermediates
The metallated this compound intermediate can react with a range of other electrophiles besides alkyl halides. researchgate.netacs.org
Carbonation: The reaction of the anion with carbon dioxide (from dry ice) introduces a carboxylic acid group at the C3 position, yielding this compound-3-carboxylic acid. wikipedia.orgacs.org This reaction proceeds in high yield (87%) and its structure was confirmed through the Hofmann rearrangement of the corresponding amide. acs.org
Benzoylation: Acylation of the anion can be achieved using acyl halides. Reaction with benzoyl chloride, for example, produces 3-benzoyl-3-phenylphthalide. acs.org This ketone derivative can subsequently be cleaved by potassium hydroxide solution to yield o-benzoylbenzoic acid and benzoic acid, confirming the structure of the benzoylated product. acs.org
Table 1: C3-Functionalization of this compound via Metallated Intermediates acs.org
| Electrophile | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzyl chloride | NaNH₂ / liq. NH₃ | 3-Benzyl-3-phenylphthalide | 77 |
| Carbon dioxide | KNH₂ / liq. NH₃, then CO₂ | This compound-3-carboxylic acid | 87 |
Regioselective Functionalization of the Aromatic Core of this compound
While functionalization at the C3 position is common, reactions can also be directed to the aromatic rings of the this compound scaffold. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the existing substituents.
Nitration of this compound itself has been reported to yield a mixture of 3-(2-nitrophenyl)phthalide and 3-(4-nitrophenyl)phthalide. asianpubs.org This indicates that under these conditions, the pendant phenyl ring is more susceptible to electrophilic attack than the fused benzene (B151609) ring of the isobenzofuranone core. The ortho and para positions are activated by the ether-like oxygen of the lactone ring, but the reaction occurs on the separate phenyl group.
In a related example, the nitration of 3,3-diphenylphthalide with reagents like acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) results in mononitration on one of the pendant phenyl groups. capes.gov.br This nitro group can then be reduced to an amine, providing a monomer for polymerization. capes.gov.br This further highlights the tendency for electrophilic substitution to occur on the C3-substituent ring rather than the phthalide's own aromatic system. The electron-withdrawing nature of the carbonyl group deactivates the fused aromatic ring toward electrophilic attack. chemistrytalk.org
Advanced Spectroscopic and Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-phenylphthalide. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Applications
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the primary structure of this compound.
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their neighboring protons. For instance, the aromatic protons on the two phenyl rings will appear in a specific region of the spectrum, and their splitting patterns can help determine their relative positions. youtube.com The integration of the peaks corresponds to the number of protons of each type. emerypharma.com
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. mdpi.com The chemical shift of each carbon signal indicates its electronic environment. For example, the carbonyl carbon of the lactone ring will have a characteristic downfield chemical shift.
Table 1: Representative NMR Data for this compound
| Technique | Nucleus | Description |
|---|---|---|
| ¹H NMR | Proton | Provides information on the chemical environment and connectivity of hydrogen atoms. |
This table is for illustrative purposes; specific chemical shifts can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments provide further clarity on the molecular structure by showing correlations between different nuclei. slideshare.netwalisongo.ac.id
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org This helps to establish the connectivity of protons within the phenyl rings and to the chiral center.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. mdpi.com This allows for the unambiguous assignment of proton and carbon signals for each C-H bond in this compound.
Vibrational Spectroscopy for Functional Group Identification and Confirmation
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays absorption bands corresponding to the vibrational modes of its functional groups. nih.govrsc.org A prominent feature is the strong absorption band characteristic of the γ-lactone carbonyl group (C=O), typically appearing in the range of 1750-1730 cm⁻¹. rdd.edu.iqderpharmachemica.com The spectrum also shows bands corresponding to the C-O-C stretching of the lactone ring and the C-H and C=C vibrations of the aromatic rings. oup.com
Table 2: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Lactone Carbonyl | C=O Stretch | ~1750 - 1730 |
| Aromatic Ring | C=C Stretch | ~1600 - 1450 |
| Lactone Ether | C-O-C Stretch | ~1250 - 1050 |
Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film). nih.gov
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. nih.gov While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. paint.org For this compound, Raman spectroscopy can also be used to identify the characteristic vibrations of the carbonyl group and the aromatic rings. The selection rules for Raman and IR are different, meaning that some vibrations may be more prominent in one technique than the other, providing a more complete picture of the vibrational modes. paint.org
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govlibretexts.org
Upon ionization in the mass spectrometer, this compound forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (210.23 g/mol ). nih.govscbt.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₄H₁₀O₂). miamioh.edu
Under the high-energy conditions of the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. savemyexams.com For this compound, common fragmentation pathways may involve the loss of carbon monoxide (CO) from the lactone ring or cleavage of the bond connecting the phenyl group to the phthalide (B148349) moiety. nih.gov The most abundant fragment ion gives rise to the base peak in the mass spectrum. savemyexams.com In the case of this compound, the top peak is observed at an m/z of 105, with the second highest at 210 (the molecular ion) and the third at 165. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 211.07536 |
| [M+Na]⁺ | 233.05730 |
| [M-H]⁻ | 209.06080 |
| [M+NH₄]⁺ | 228.10190 |
| [M+K]⁺ | 249.03124 |
| [M]⁺ | 210.06753 |
Data from PubChemLite, predicted values. uni.lu
X-ray Crystallography for Definitive Absolute Configuration Determination
X-ray crystallography stands as a powerful and definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The method relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal, producing a unique diffraction pattern. rigaku.com By analyzing this pattern, scientists can calculate the positions of individual atoms, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.
The determination of absolute configuration is possible through a phenomenon known as anomalous scattering. mit.edu This inelastic interaction between X-ray photons and the electrons of the atoms in a crystal, particularly heavier atoms, results in differences between the intensities of specific, symmetrically-related diffraction spots (Bijvoet pairs). mit.edu Modern instrumentation and methods have advanced to the point where the absolute configuration of molecules containing atoms as light as oxygen can be reliably determined, which is highly relevant for organic compounds like this compound. mit.edu
In the context of this compound, which possesses a chiral center at the C3 position, X-ray crystallography has been employed to unambiguously establish its absolute stereochemistry. Research has confirmed the successful use of the X-ray crystallographic method to determine the absolute configuration of (R)-(-)-3-phenylphthalide. researchgate.netcnjournals.com This provides a definitive structural benchmark for this enantiomer.
The validity of the crystallographic results is often cross-referenced with other analytical techniques. For this compound, the absolute configuration determined through X-ray analysis was found to be in complete agreement with the results obtained from the ¹H-NMR anisotropy method using MαNP acid. researchgate.netcnjournals.com This concordance between two distinct analytical methods provides a high degree of confidence in the assigned absolute configuration. While X-ray crystallography requires a suitable single crystal, which may not always be obtainable, it remains the gold standard for absolute configuration determination when successful. researchgate.net
Research Findings for this compound
| Compound | Analytical Method | Finding | Reference |
|---|---|---|---|
| (R)-(-)-3-Phenylphthalide | X-ray Crystallography | The absolute configuration was definitively determined. | researchgate.net, cnjournals.com |
Advanced Applications and Materials Science Integration of 3 Phenylphthalide Derivatives
Chiral Separation Technologies Utilizing 3-Phenylphthalide Derivatives
The separation of enantiomers, which are mirror-image isomers of a chiral molecule, is a critical process in pharmaceuticals, agrochemicals, and fragrance industries. Derivatives of this compound have emerged as valuable tools in the development of sophisticated chiral separation technologies.
Chromatographic Enantioseparations Using Chiral Stationary Phases
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating enantiomers. mdpi.com The effectiveness of this method relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
This compound itself has been used as a racemic analyte to evaluate the enantioselective resolution capabilities of various CSPs. For instance, a teicoplanin-bonded chiral stationary phase demonstrated the ability to resolve racemic this compound in reversed-phase HPLC. researchgate.net Similarly, CSPs based on 2,6-dinitro-4-trifluoromethylphenyl ether substituted β-cyclodextrin have been tested for their ability to separate this compound enantiomers, among other racemates. researchgate.net
Furthermore, research has shown that CSPs derived from cellulose (B213188), particularly those with 3,5-dimethylphenylcarbamate substituents, are highly effective for a wide range of enantioseparations. mdpi.comchrom-china.com The separation efficiency of these columns is influenced by the degree of substitution on the cellulose and the nature of the silica (B1680970) gel support. chrom-china.com The elution order of enantiomers from these chiral stationary phases can be consistent across a series of related phthalides, which aids in the assignment of absolute configurations. lookchem.com
The development of new CSPs is an ongoing field of research, with strategies focusing on new chiral selectors, support materials, and synthetic methods to improve resolution and broaden applicability. mdpi.commdpi.com These advancements are crucial for both analytical and preparative scale separations of chiral compounds. mdpi.com
| CSP Type | Analyte(s) | Key Findings |
| Teicoplanin-bonded | This compound | Successful resolution in reversed-phase HPLC. researchgate.net |
| 2,6–Dinitro-4-trifluoromethylphenyl ether substituted β-cyclodextrin | This compound | Demonstrated separation capability. researchgate.net |
| Cellulose tri(3,5-dimethyl phenylcarbamate) | Various racemates | High efficiency in enantioselective resolution. chrom-china.com |
| N-3,5-dinitrobenzamides of (R)-phenylglycine or (S)-leucine | Diastereomeric imino alcohol derivatives of chiral phthalides | Readily separable by chromatography. lookchem.com |
Diastereomeric Derivatization for Spectroscopic Analysis in Chiral Resolution
Another effective strategy for chiral resolution involves the conversion of a mixture of enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques or distinguished by spectroscopic methods like NMR.
A notable method involves the synthesis of diastereomeric imino alcohol derivatives from chiral phthalides. lookchem.com By reacting a chiral phthalide (B148349) with a configurationally known chiral amino alcohol, a mixture of diastereomeric imino alcohols is produced. These diastereomers can be separated chromatographically, and their ¹H NMR spectra show distinct chemical shift differences that can be correlated to their absolute configurations. lookchem.com Hydrolysis of the separated diastereomers then yields the individual, configurationally established phthalide enantiomers. lookchem.com
Another approach utilizes chiral auxiliaries such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to determine the enantiomeric excess of chiral alcohols. researchgate.net This method, based on ¹H NMR and/or mass spectrometry, allows for the accurate determination of enantiomeric purity. researchgate.net Similarly, chiral solvating agents like diphenyl-3,3′-biphenanthryl-4,4′-diyl phosphate (B84403) have been used to form diastereomeric complexes with chiral molecules, enabling their discrimination through NMR spectroscopy. researchgate.net
These derivatization techniques are powerful not only for separating enantiomers but also for unambiguously determining their absolute configurations, a critical aspect in stereochemistry. lookchem.comresearchgate.net
| Derivatization Method | Analyte Type | Analytical Technique | Purpose |
| Formation of imino alcohol derivatives | Chiral phthalides | Chromatography, ¹H NMR | Separation and assignment of absolute configuration. lookchem.com |
| Use of MαNP acid as a chiral auxiliary | Chiral alcohols | ¹H NMR, Mass Spectrometry | Determination of enantiomeric excess. researchgate.net |
| Use of chiral solvating agents | Chiral amines, amino alcohols, hydroxy acids | NMR Spectroscopy | Chiral discrimination and enantiomeric excess analysis. researchgate.net |
Exploration in Polymer Chemistry and Advanced Materials
The incorporation of the this compound moiety into polymer backbones and other advanced materials has opened up new avenues for creating materials with tailored electronic, optical, and thermal properties.
Integration of this compound Units into Polymer Architectures for Tailored Functionalities (e.g., Electronic, Optical)
The bulky, rigid structure of the this compound unit, often referred to as a phthalide cardo group, can significantly influence the properties of polymers. When integrated into polymer chains, these groups can enhance thermal stability, improve solubility in organic solvents, and modify mechanical and optical properties. researchgate.netmdpi.com
For instance, poly(ether-imide)s containing this compound units have been synthesized and characterized. researchgate.net These polymers exhibit high glass transition temperatures and thermal stability. researchgate.net The presence of the phthalide group, along with flexible ether linkages, can also lead to good solubility in various solvents, which is advantageous for processing these polymers into films and other forms. mdpi.com
Phenolphthalein-based polyimides and their derivatives are another class of polymers where the phthalide-like structure plays a key role. researchgate.net These materials are being explored for applications such as gas separation membranes, where the polymer architecture influences permeability and selectivity. researchgate.net Furthermore, phenylethynyl-terminated polyimides incorporating phthalide units have been developed as high-temperature resistant adhesives. The phthalide moiety contributes to the desirable melting flowability required for good adhesion. mdpi.com
The light-sensitive nature of some phthalide-related structures also presents opportunities. For example, 2-benzoylbenzoic acid, which can be converted to this compound under certain photolytic conditions, has been investigated as a photolabile protecting group for alcohols and thiols, with applications in polymer chemistry and material science. rsc.orgacs.org
Design of Organic Frameworks and Self-Assembled Structures Incorporating this compound Moieties
The principles of self-assembly, where molecules spontaneously organize into ordered structures, are being harnessed to create complex nanomaterials. While direct examples of this compound in self-assembled organic frameworks are still emerging, the structural motifs it represents are relevant to this field.
The concept of using rigid, well-defined building blocks is central to the design of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). researchgate.net The defined geometry of the this compound unit could potentially be exploited in the design of novel framework materials.
More broadly, the synthesis of molecules for specific applications in materials science often involves the creation of complex architectures. For example, in the synthesis of rubrene (B42821) and its derivatives, which are important organic semiconductor materials, this compound is a commercially available starting material or intermediate. thieme-connect.com This highlights the role of phthalide chemistry in accessing more complex, functional molecules.
The study of self-assembled peptide-based nanostructures offers insights into how specific molecular shapes and intermolecular forces can guide the formation of materials with unique optical and electronic properties. nih.gov While not directly involving this compound, this research underscores the potential for designing molecules that can self-assemble into functional materials, a strategy that could be extended to phthalide-containing systems.
Future Research Directions and Emerging Trends
Development of Highly Efficient and Environmentally Benign Catalytic Systems for 3-Phenylphthalide Synthesis
The demand for greener and more efficient chemical syntheses is a major driving force in modern chemistry. For this compound, this translates to the development of novel catalytic systems that are both highly effective and environmentally friendly.
Recent advancements have focused on moving away from stoichiometric reagents and harsh reaction conditions. One promising area is the use of N-heterocyclic carbene (NHC) organocatalysis. rsc.org NHC-catalyzed reactions, such as the domino oxidation/oxa-Michael addition of 2-alkenylbenzaldehydes, offer an efficient route to 3-substituted phthalides. rsc.org These methods are often atom-economical and can be performed under mild conditions, sometimes using atmospheric oxygen as the oxidant, which aligns with the principles of green chemistry. rsc.org
Another eco-friendly approach involves microwave-assisted synthesis. derpharmachemica.com This technique has been shown to produce 3-(amine dithiocarbamyl) phthalides in high yields and with significantly reduced reaction times compared to conventional heating methods. derpharmachemica.com The use of water as a solvent in some of these methods further enhances their green credentials. researchgate.net
Solvent-free reaction conditions are also being explored. For instance, the condensation of γ-keto acids with phenolic compounds in the presence of a catalytic amount of sulfuric acid provides a simple, efficient, and environmentally benign route to new phthalide (B148349) derivatives. researchgate.net Additionally, palladium-catalyzed reactions in aqueous media and nickel-catalyzed tandem reactions are being developed for the enantioselective synthesis of optically active phthalides. researchgate.net
Future research in this area will likely focus on:
Developing novel catalysts: This includes exploring new organocatalysts, transition metal catalysts, and biocatalysts that offer higher turnover numbers, improved selectivity, and broader substrate scope.
Utilizing renewable resources: Investigating the use of bio-based starting materials and green solvents will be crucial.
Flow chemistry: Implementing continuous flow processes for the synthesis of this compound can offer better control over reaction parameters, improved safety, and easier scalability.
Advanced Computational Design and Prediction of Novel Reactivity and Selectivity for this compound
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound, computational methods are being used to design new reactions and predict their outcomes with high accuracy.
Density Functional Theory (DFT) calculations are particularly valuable for elucidating reaction mechanisms. For example, DFT has been used to study the mechanisms of palladium-catalyzed carbonylation reactions and visible light-promoted C(sp3)-H lactonization of 2-alkylbenzoic acids to form phthalides. lookchem.com These studies provide insights into the transition states and intermediates involved, which is crucial for optimizing reaction conditions and designing more efficient catalysts. lookchem.commdpi.com
Computational models can also predict the regioselectivity and stereoselectivity of reactions. mdpi.com This is particularly important for the synthesis of chiral phthalides, where controlling the stereochemistry is essential for their biological activity. By modeling the interactions between substrates, catalysts, and chiral auxiliaries, researchers can predict which enantiomer will be preferentially formed. lookchem.com
Future directions in computational design for this compound synthesis include:
Machine learning and artificial intelligence: AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, identify optimal reaction conditions, and even propose novel synthetic routes. nih.gov
High-throughput screening: Computational methods can be used to rapidly screen large libraries of potential catalysts and substrates, accelerating the discovery of new and improved synthetic methods.
Integrated experimental and computational workflows: Combining computational predictions with experimental validation will be key to rapidly advancing the field.
Exploration of Bio-Inspired and Biomimetic Synthetic Routes to Phthalide Scaffolds
Nature provides a rich source of inspiration for the synthesis of complex molecules. Many naturally occurring compounds feature the phthalide scaffold, and studying their biosynthetic pathways can provide valuable insights for developing new synthetic strategies. rsc.org
For example, the discovery of falcarinphthalides A and B, a new class of phthalides from Angelica sinensis, has spurred interest in their bio-inspired total synthesis. nih.govacs.org The proposed biosynthetic pathway involves an enzyme-catalyzed Diels-Alder/retro-Diels-Alder reaction, a strategy that chemists can seek to replicate in the laboratory. nih.govacs.org
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is another promising bio-inspired approach. Enzymes can catalyze reactions with high selectivity and under mild conditions, making them an attractive alternative to traditional chemical catalysts. researchgate.net The enzymatic reduction of keto-esters to produce chiral phthalides is a well-established example of this approach. researchgate.net
Future research in this area will likely involve:
Elucidating biosynthetic pathways: Identifying the enzymes and mechanisms involved in the biosynthesis of natural phthalides will provide a blueprint for developing new synthetic methods.
Enzyme engineering: Modifying the structure of enzymes can enhance their stability, activity, and substrate scope, making them more suitable for industrial applications.
Chemoenzymatic synthesis: Combining enzymatic and chemical steps can provide efficient and versatile routes to complex phthalide derivatives. researchgate.net
Expanding the Scope of Materials Science Applications and Functional Materials from this compound Derivatives
The unique chemical structure of this compound makes it an attractive building block for the development of new functional materials. Its derivatives have shown promise in a variety of applications, from organic electronics to advanced polymers.
One area of active research is the use of this compound derivatives in the synthesis of high-performance polymers. For example, polyimides containing phthalide units have been shown to exhibit excellent thermal stability and are being investigated for use as high-temperature resistant adhesives and composite materials for aerospace applications. mdpi.comdntb.gov.uamdpi.com The bulky phthalide group can enhance the glass transition temperature of these polymers. mdpi.com
This compound derivatives are also being explored for their potential in organic electronics. By modifying the core structure of molecules like rubrene (B42821) with phenylphthalide groups, researchers aim to improve properties such as charge mobility and environmental stability for applications in organic photovoltaics and other electronic devices. thieme-connect.com
Furthermore, the photoreactive properties of some this compound derivatives are being investigated. For instance, certain derivatives can act as "photoskunks," releasing thiols upon exposure to light, which has potential applications in materials chemistry and nanotechnology for creating self-assembled monolayers and functionalizing surfaces. rsc.org
Future research in the materials science applications of this compound will likely focus on:
Developing novel monomers and polymers: Synthesizing new this compound-containing monomers will enable the creation of polymers with tailored properties.
Exploring new applications: Investigating the use of these materials in areas such as organic light-emitting diodes (OLEDs), sensors, and drug delivery systems.
Understanding structure-property relationships: Using a combination of experimental and computational techniques to understand how the molecular structure of this compound derivatives influences their macroscopic properties.
Q & A
Q. What are the established synthetic routes for 3-Phenylphthalide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The most common methods include Friedel-Crafts acylation of benzene derivatives with phthalic anhydride and cyclization of substituted benzophenones. Key variables affecting yield include catalyst choice (e.g., AlCl₃ vs. FeCl₃), solvent polarity, and temperature. For example, AlCl₃ in dichloromethane at 0–5°C typically yields 60–75% purity, but recrystallization in ethanol improves purity to >95% .
- Data Table :
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | Dichloromethane | 0–5 | 65 | 95 |
| Cyclization | H₂SO₄ | Acetic acid | 120 | 72 | 88 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments (e.g., δ 7.2–7.8 ppm for phenyl groups) and lactone carbonyl signals (δ 170–175 ppm). IR spectroscopy identifies the lactone C=O stretch (~1760 cm⁻¹). Cross-reference with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct stability assays by dissolving the compound in solvents like DMSO, ethanol, or aqueous buffers (pH 2–12). Monitor degradation via HPLC at intervals (e.g., 24/48/72 hrs) under controlled temperatures (25°C, 37°C). Note: Aqueous stability decreases above pH 9 due to lactone ring hydrolysis .
Advanced Research Questions
Q. How can discrepancies in reported melting points and spectroscopic data for this compound be resolved?
- Methodological Answer : Perform a meta-analysis of literature data (e.g., 5–10 studies) to identify outliers. Replicate synthesis and characterization under standardized conditions (e.g., IUPAC protocols). Use X-ray crystallography to resolve structural ambiguities and validate purity. Contradictions often arise from unaccounted polymorphs or residual solvents .
Q. What computational approaches are effective in predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Apply density functional theory (DFT) to model electrophilic aromatic substitution or nucleophilic lactone ring-opening reactions. Compare activation energies (ΔG‡) for proposed mechanisms. Validate predictions with kinetic experiments (e.g., monitoring reaction progress via LC-MS) .
Q. How do steric and electronic effects of substituents on the phenyl ring influence the compound’s bioactivity or catalytic properties?
- Methodological Answer : Design a structure-activity relationship (SAR) study by synthesizing derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups. Test bioactivity in assays (e.g., enzyme inhibition) or catalytic efficiency in model reactions. Use multivariate regression to correlate substituent Hammett parameters with observed effects .
Data Contradiction and Synthesis Challenges
Q. Why do some studies report conflicting results on the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer : Discrepancies may stem from differences in enantiomeric excess (ee) measurement methods (e.g., chiral HPLC vs. polarimetry) or catalyst loading (1–5 mol%). Conduct controlled experiments with a standardized chiral column (e.g., Chiralpak AD-H) and replicate conditions across labs. Publish raw datasets to enable cross-validation .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer : Optimize reaction stoichiometry (e.g., limiting phthalic anhydride excess to <10%) and employ flow chemistry to enhance heat dissipation. Monitor intermediates via in situ IR spectroscopy. Note: Pilot-scale trials show that byproducts (e.g., dimerized adducts) decrease by 40% under continuous flow vs. batch conditions .
Recommendations for Future Research
- Prioritize hybrid experimental-computational workflows to reduce reliance on trial-and-error synthesis .
- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral data to resolve reproducibility issues .
- Explore this compound’s applications in photoredox catalysis or as a ligand precursor, leveraging its rigid aromatic framework .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
